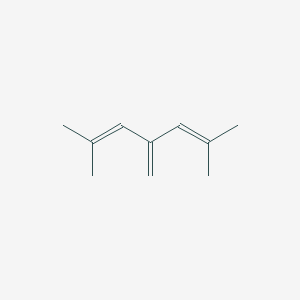
2,6-Dimethyl-4-methylidenehepta-2,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-methylidenehepta-2,5-diene is an organic compound with the molecular formula C9H14. It is a hydrocarbon that belongs to the class of dienes, characterized by the presence of two double bonds. This compound is known for its unique structure, which includes a methylidene group attached to a hepta-2,5-diene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-4-methylidenehepta-2,5-diene can be synthesized through various methods. One common approach involves the self-condensation of acetone, which produces phorone (2,6-Dimethyl-2,5-heptadien-4-one). This intermediate can then be further processed to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-methylidenehepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogens (e.g., Br2) and hydrogen halides (e.g., HCl) are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
2,6-Dimethyl-4-methylidenehepta-2,5-diene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-methylidenehepta-2,5-diene involves its interaction with molecular targets and pathways. For instance, in biochemical reactions, it can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various metabolic pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-2,5-heptadien-4-one:
2,6-Dimethyl-2,4-heptadiene: This compound has a similar diene structure but differs in the position of the double bonds.
Uniqueness
2,6-Dimethyl-4-methylidenehepta-2,5-diene is unique due to its specific arrangement of double bonds and the presence of a methylidene group. This structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
927-02-6 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
2,6-dimethyl-4-methylidenehepta-2,5-diene |
InChI |
InChI=1S/C10H16/c1-8(2)6-10(5)7-9(3)4/h6-7H,5H2,1-4H3 |
InChI Key |
GDZMPCFJAAVJHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=C)C=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



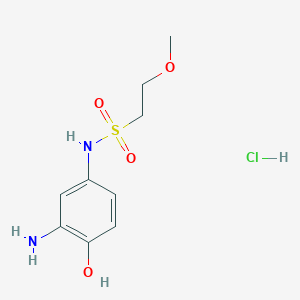
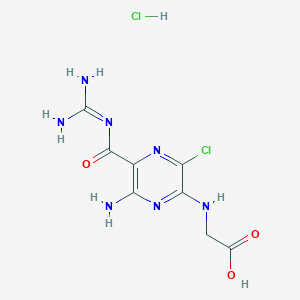
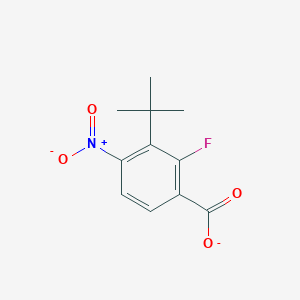
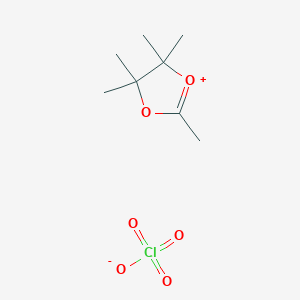
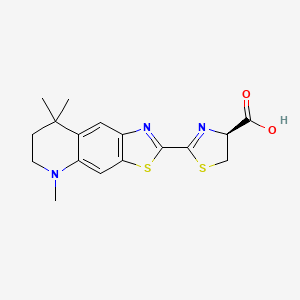
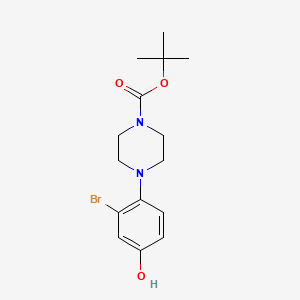
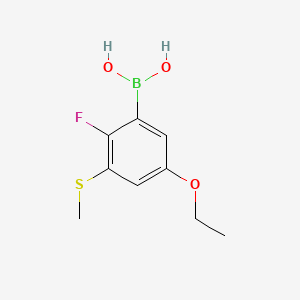
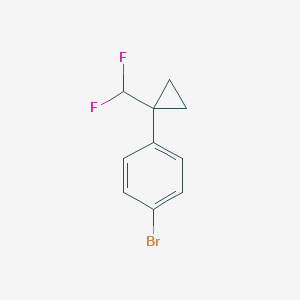
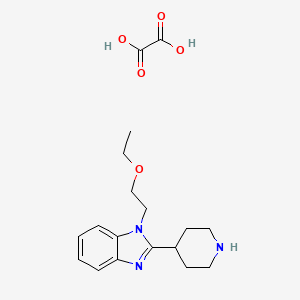
![2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14761397.png)
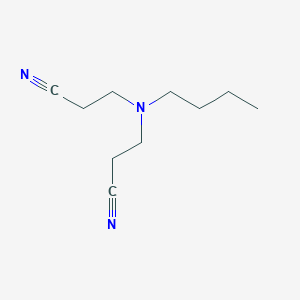
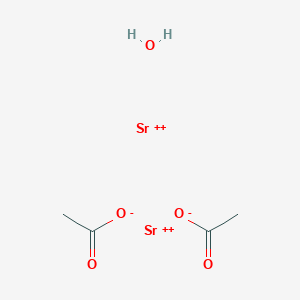
![Naphtho[1,8-cd][1,2]oxathiole](/img/structure/B14761413.png)
